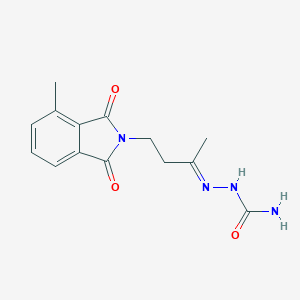
3-Chloro-1,1-dimethoxy-2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1,1-dimethoxy-2-methylpropane is an organic compound with the molecular formula C6H13ClO2 and a molecular weight of 152.62 g/mol . It is a chlorinated derivative of dimethoxypropane and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1-dimethoxy-2-methylpropane typically involves the chlorination of 1,1-dimethoxy-2-methylpropane. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions . The reaction is usually performed at a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a reactor where 1,1-dimethoxy-2-methylpropane is continuously fed, and the chlorinating agent is added in a controlled manner. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
3-Chloro-1,1-dimethoxy-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Formation of 1,1-dimethoxy-2-methylpropanol or 1,1-dimethoxy-2-methylpropylamine.
Oxidation Reactions: Formation of 1,1-dimethoxy-2-methylpropanone.
Reduction Reactions: Formation of 1,1-dimethoxy-2-methylpropane.
科学的研究の応用
3-Chloro-1,1-dimethoxy-2-methylpropane is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in the study of reaction mechanisms.
Biology: It is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes
作用機序
The mechanism of action of 3-Chloro-1,1-dimethoxy-2-methylpropane involves its reactivity with nucleophiles and electrophiles. The chlorine atom acts as a leaving group, allowing the compound to undergo substitution reactions. The compound can also participate in oxidation and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
3-Chloro-2-methyl-1-propene: A similar compound with a different substitution pattern, used in similar chemical reactions.
3-Chloro-2,2-dimethyl-1-propanol: Another chlorinated derivative with different functional groups, used in organic synthesis.
Uniqueness
3-Chloro-1,1-dimethoxy-2-methylpropane is unique due to its specific substitution pattern and reactivity. The presence of two methoxy groups and a chlorine atom allows it to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
3-chloro-1,1-dimethoxy-2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2/c1-5(4-7)6(8-2)9-3/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUUOZXGWUTXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)




